

# Cross-Resistance of Chlorantraniliprole with Other Diamide Insecticides: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of chlorantraniliprole, a widely used anthranilic diamide insecticide, with other insecticides in its class. The information is supported by experimental data from various studies on key agricultural pests.

## Introduction to Chlorantraniliprole

Chlorantraniliprole is a systemic insecticide belonging to the anthranilic diamide class.[1][2] It is extensively used in agriculture to control a broad spectrum of chewing insect pests in crops such as corn, soybeans, cotton, fruits, and vegetables.[2][3] The mode of action of chlorantraniliprole involves the disruption of calcium regulation in insect muscle cells.[1][3] It specifically targets and activates the ryanodine receptors (RyRs), which are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[1][2][4] This activation leads to an uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately, the death of the insect.[1][2][3] This mechanism is highly selective for insect RyRs, contributing to its low toxicity in mammals.[5]

## **Cross-Resistance with Other Diamide Insecticides**



Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared mode of action or resistance mechanism. Several studies have investigated the cross-resistance patterns between chlorantraniliprole and other diamide insecticides, such as flubendiamide and cyantraniliprole.

#### **Quantitative Cross-Resistance Data**

The following table summarizes the cross-resistance data from studies on different insect species resistant to chlorantraniliprole. The resistance ratio (RR) is a key metric, calculated by dividing the lethal concentration (LC50) for the resistant strain by the LC50 for a susceptible strain. A higher RR indicates a greater level of resistance.

Insect Species	Chlorantranilip role-Resistant Strain	Diamide Insecticide	Resistance Ratio (RR)	Reference
Spodoptera frugiperda	Chlorant-R	Cyantraniliprole	~27-fold	[6]
Flubendiamide	>42,000-fold	[6]		
Plutella xylostella	CHL Sel	Cyantraniliprole	262-fold	[7]
Tetraniliprole	591-fold	[7]		
Resistant Strain	Flubendiamide	7.29-fold	[8]	
Cyantraniliprole	3.31-fold	[8]		
Chilo suppressalis	HR (field population)	Not specified	249.6-fold (to chlorantraniliprol e)	[9]

#### **Mechanisms of Diamide Insecticide Resistance**

The primary mechanisms conferring resistance to diamide insecticides, including cross-resistance, are target-site insensitivity and enhanced metabolic detoxification.

#### **Target-Site Resistance**



Mutations in the ryanodine receptor gene are a major cause of resistance. These mutations can alter the binding site of diamide insecticides, reducing their efficacy. For instance, a specific point mutation (I4790K) in the RyR has been identified in diamide-resistant populations of Plutella xylostella. Additionally, a glycine to glutamate substitution has been found in the C-terminal region of the RyR in other resistant strains of this pest.[10] In some cases, decreased expression of the RyR gene has also been associated with chlorantraniliprole resistance.[10]

#### **Metabolic Resistance**

Enhanced activity of detoxification enzymes can also lead to resistance. Cytochrome P450 monooxygenases (P450s) and esterases have been implicated in the metabolic resistance to chlorantraniliprole in various insect species.[8][9][11] For example, in a chlorantraniliprole-resistant strain of Plutella xylostella, the activity of cytochrome P450 was found to be significantly higher than in a susceptible strain.[8] The use of synergists like piperonyl butoxide (PBO), which inhibits P450s, can help to confirm the role of these enzymes in resistance.[8]

#### **Experimental Protocols**

The assessment of insecticide cross-resistance typically involves a series of bioassays and molecular analyses.

#### **Dose-Mortality Bioassay for LC50 Determination**

This method is used to determine the concentration of an insecticide that is lethal to 50% of a test population (LC50).

- Insect Rearing: Maintain both susceptible and resistant insect colonies under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod).
- Insecticide Preparation: Prepare a series of dilutions of the technical-grade insecticide in a suitable solvent (e.g., acetone).
- Treatment Application: For chewing insects, a common method is the leaf-dip bioassay.
   Fresh, untreated leaves (e.g., cabbage for P. xylostella) are dipped in the insecticide solutions for a set time (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent only.



- Exposure: Place a specific number of larvae (e.g., 10-20 third-instar larvae) onto the treated leaves in a petri dish or similar container.
- Incubation: Keep the containers under controlled conditions.
- Mortality Assessment: Record larval mortality after a specific period (e.g., 48 or 72 hours).
   Larvae are considered dead if they cannot move when prodded with a fine brush.
- Data Analysis: Use probit analysis to calculate the LC50 values, their 95% confidence limits, and the slope of the dose-response curve.
- Resistance Ratio Calculation: The RR is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

#### **Synergism Assays**

To investigate the involvement of metabolic enzymes in resistance, synergists are used in conjunction with the insecticide.

- Synergist Application: A sub-lethal dose of a synergist (e.g., piperonyl butoxide for P450s) is applied to the insects, typically topically, a short time before insecticide exposure.
- Insecticide Bioassay: Conduct the dose-mortality bioassay as described above with the synergist-pretreated insects.
- Synergism Ratio (SR) Calculation: The SR is calculated by dividing the LC50 of the
  insecticide alone by the LC50 of the insecticide in the presence of the synergist. An SR value
  significantly greater than 1 suggests the involvement of the inhibited enzyme system in
  resistance.

## Molecular Analysis of Ryanodine Receptor Gene

To identify target-site mutations, the following steps are typically performed:

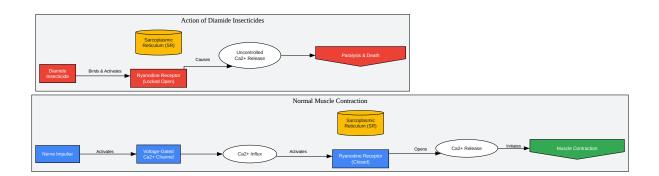
 RNA Extraction and cDNA Synthesis: Extract total RNA from individual insects and reversetranscribe it into complementary DNA (cDNA).



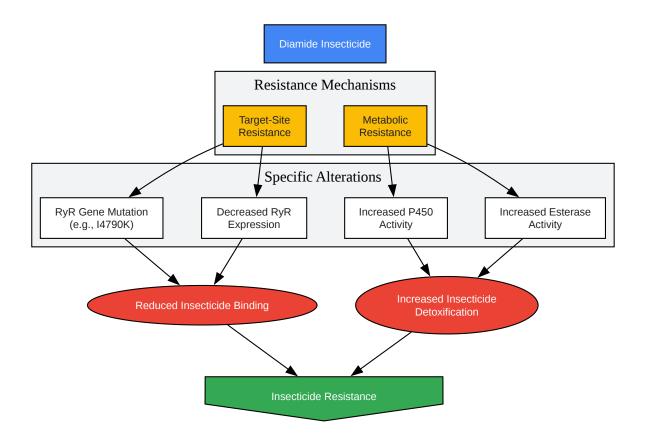
- PCR Amplification: Use specific primers to amplify the region of the ryanodine receptor gene where mutations are suspected to occur.
- DNA Sequencing: Sequence the PCR products.
- Sequence Alignment and Analysis: Compare the nucleotide and deduced amino acid sequences of the resistant and susceptible strains to identify any mutations.

# Visualizations Signaling Pathway and Resistance Mechanisms

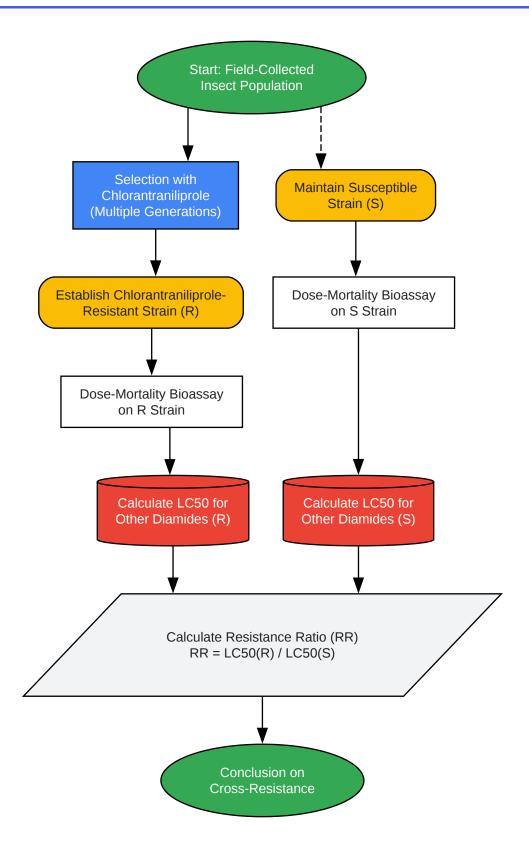












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